molecular formula C9H9BrO2Zn B14876560 3-(1,3-Dioxolan-2-yl)phenylzinc bromide

3-(1,3-Dioxolan-2-yl)phenylzinc bromide

Cat. No.: B14876560
M. Wt: 294.4 g/mol
InChI Key: VLSJCZMPBBHKQZ-UHFFFAOYSA-M
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Description

3-(1,3-Dioxolan-2-yl)phenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a 1,3-dioxolane group at the meta position, coordinated to a zinc atom via a bromide counterion. This compound is utilized in cross-coupling reactions, particularly in catalytic systems involving transition metals like cobalt, due to its stability and reactivity in forming carbon-carbon bonds . The 1,3-dioxolane moiety enhances solubility in polar aprotic solvents such as tetrahydrofuran (THF), making it advantageous for synthetic applications in organic chemistry.

Properties

IUPAC Name

bromozinc(1+);2-phenyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.BrH.Zn/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSJCZMPBBHKQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C[C-]=C2.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxolan-2-yl)phenylzinc bromide can be synthesized through the reaction of 3-(1,3-Dioxolan-2-yl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires a catalyst to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of 3-(1,3-Dioxolan-2-yl)phenylzinc bromide often involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the zinc insertion process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)phenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)phenylzinc bromide involves the formation of a reactive organozinc intermediate, which can then participate in various chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This process is facilitated by the presence of catalysts, which enhance the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Comparison with Similar Organozinc Compounds

Structural Analogues with Heterocyclic Substitutions

5-(1,3-Dioxolan-2-yl)-2-thienylzinc Bromide

This compound replaces the phenyl group with a thienyl (thiophene-derived) ring.

Key Difference :

  • Substituent : Thienyl vs. phenyl.
  • Electronic Effects : Thienyl’s sulfur may enhance conjugation but reduce steric bulk.
4-(Trifluoromethoxy)phenylzinc Bromide

A fluorinated derivative with a trifluoromethoxy (-OCF₃) group at the para position. This compound is used in specialized couplings where electronic tuning is critical .

Key Difference :

  • Substituent : Electron-withdrawing -OCF₃ vs. electron-neutral dioxolane.
  • Applications : Preferred in reactions requiring deactivated aryl intermediates.

Counterion Variants: Bromide vs. Chloride

Phenylzinc Chloride

Phenylzinc chloride, prepared via transmetalation from phenylmagnesium bromide and ZnCl₂, shares reactivity with phenylzinc bromide but exhibits differences in solubility. Chloride’s smaller ionic radius may improve solubility in ethers, though bromide’s larger size can stabilize the organozinc species in certain solvents .

Key Difference :

  • Counterion : Cl⁻ vs. Br⁻.
  • Solubility : Chloride derivatives may dissolve more readily in Et₂O.

Reactivity in Catalytic Systems

Phenylzinc Bromide

Unfunctionalized phenylzinc bromide demonstrates comparable efficiency to 3-(1,3-dioxolan-2-yl)phenylzinc bromide in cobalt-catalyzed cyanations, yielding benzonitrile derivatives. However, its lack of functional groups limits its utility in directed C–H activation reactions .

4-Methoxyphenylzinc Bromide

The methoxy (-OCH₃) group at the para position provides electron-donating effects, accelerating oxidative addition in palladium-catalyzed couplings. However, in cobalt systems, it shows similar efficiency to the dioxolane-substituted analogue, suggesting that electronic effects may be secondary to steric factors in these reactions .

Reactivity Data :

Compound Reaction Type Yield (%) Conditions Reference
3-(1,3-Dioxolan-2-yl)phenylzinc Br Co-catalyzed cyanation 85–90 THF, 50°C, 12h
Phenylzinc bromide Co-catalyzed cyanation 80–85 THF, 50°C, 12h
4-Methoxyphenylzinc bromide Co-catalyzed cyanation 82–87 THF, 50°C, 12h

Functional Group Tolerance

3-(1,3-Dioxolan-2-yl)phenylzinc bromide shows moderate compatibility with ester and amide directing groups in C–H activation, though lower conversions are observed compared to non-functionalized arylzinc species. For example, benzoate esters yield <50% conversion under standard conditions, whereas unsubstituted phenylzinc bromide achieves >80% .

Limitation :

  • Steric Hindrance : The dioxolane group may impede access to catalytic sites in sterically demanding reactions.

Industrial and Commercial Availability

  • 3-(1,3-Dioxolan-2-yl)phenylzinc bromide: Not explicitly listed in commercial catalogs, suggesting it may require in-situ preparation.
  • 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide : Available as a 0.5M THF solution (purity >95%) from suppliers like Three Chongqing Chemdad Co., Ltd .
  • Fluorinated Derivatives : 4-(Trifluoromethoxy)phenylzinc bromide is sold by Rieke Metals as a 0.5M THF solution for high-throughput applications .

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